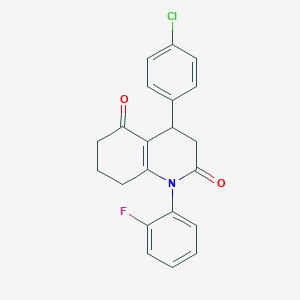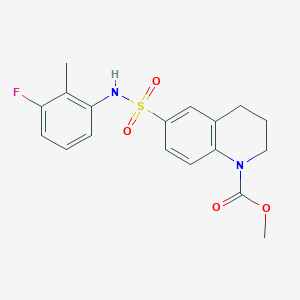![molecular formula C22H26N4O2 B11493398 5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11493398.png)
5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Cyclization: The piperazine derivative is then subjected to cyclization with a suitable aldehyde and a nitrile compound under acidic conditions to form the dihydropyridine ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be employed to modify the nitrile group to primary amines or other functional groups.
Substitution: The benzyl group can be substituted with various electrophiles or nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, and aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its structure allows for the modification to enhance its pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and nitrile group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This can result in the inhibition or activation of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
Uniqueness
The uniqueness of 5-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H26N4O2/c1-3-9-26-21(27)19(14-23)17(2)20(22(26)28)16-25-12-10-24(11-13-25)15-18-7-5-4-6-8-18/h3-8,28H,1,9-13,15-16H2,2H3 |
InChI Key |
YGNIBFAPOYPFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1CN2CCN(CC2)CC3=CC=CC=C3)O)CC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-benzylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11493317.png)

![2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11493349.png)
![methyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11493350.png)
![11-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11493357.png)
![(5E)-1-Methyl-5-({5-[4-(trifluoromethoxy)phenyl]furan-2-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11493361.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493364.png)
![N-[2-fluoro-4-nitro-5-(4-propionylpiperazin-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B11493372.png)

![N-{2-[(3,4-diethoxyphenyl)acetyl]-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B11493391.png)
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]acetamide](/img/structure/B11493402.png)

![8-methyl-2-morpholino-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11493418.png)
![7-Nitro-5-phenyl-tetrazolo[1,5-a]quinazoline](/img/structure/B11493424.png)
